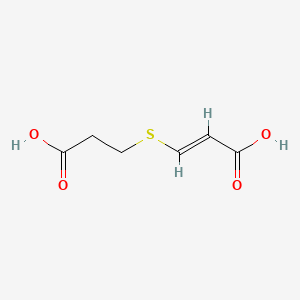
3-((2-Carboxyethyl)thio)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-Carboxyethyl)thio)acrylic acid is an organic compound with the molecular formula C6H8O4S. It contains a carboxyethyl group attached to a thioacrylic acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2-Carboxyethyl)thio)acrylic acid typically involves the reaction of acrylic acid with thiol-containing compounds under controlled conditions. One common method is the thiol-ene reaction, where a thiol group reacts with an alkene in the presence of a radical initiator. This reaction can be carried out in solution or emulsion, often using photoinitiators or thermal initiators to generate radicals .
Industrial Production Methods: Industrial production of this compound may involve large-scale thiol-ene reactions in continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-((2-Carboxyethyl)thio)acrylic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The carboxyl group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation typically involves amines and coupling agents.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Esters, amides.
Wissenschaftliche Forschungsanwendungen
3-((2-Carboxyethyl)thio)acrylic acid has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of pH-responsive and temperature-responsive polymers.
Materials Science: The compound is used in the preparation of nanoparticles and nanocomposites with unique properties, such as enhanced mechanical strength and thermal stability.
Biology and Medicine: Research is ongoing into its potential use in biomedical applications, including as a component in hydrogels for tissue engineering and as a drug delivery vehicle.
Wirkmechanismus
The mechanism of action of 3-((2-Carboxyethyl)thio)acrylic acid in polymerization involves the formation of radicals that initiate the polymerization process. The thiol group can undergo radical addition to alkenes, leading to the formation of cross-linked polymer networks. This process is often facilitated by photoinitiators or thermal initiators that generate radicals under specific conditions .
Vergleich Mit ähnlichen Verbindungen
2-Carboxyethyl acrylate: Similar in structure but lacks the thiol group, making it less reactive in radical polymerization reactions.
Acrylic acid: A simpler compound with a carboxyl group but no thiol group, used widely in polymer synthesis.
Thioacrylic acid: Contains a thiol group but lacks the carboxyethyl group, making it less versatile in certain applications.
Uniqueness: 3-((2-Carboxyethyl)thio)acrylic acid is unique due to the presence of both carboxyl and thiol groups, allowing it to participate in a wider range of chemical reactions and making it highly valuable in the synthesis of functional polymers and materials .
Eigenschaften
CAS-Nummer |
41108-53-6 |
|---|---|
Molekularformel |
C6H8O4S |
Molekulargewicht |
176.19 g/mol |
IUPAC-Name |
3-[(E)-2-carboxyethenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C6H8O4S/c7-5(8)1-3-11-4-2-6(9)10/h1,3H,2,4H2,(H,7,8)(H,9,10)/b3-1+ |
InChI-Schlüssel |
RYKRNZNOIFBIAF-HNQUOIGGSA-N |
Isomerische SMILES |
C(CS/C=C/C(=O)O)C(=O)O |
Kanonische SMILES |
C(CSC=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




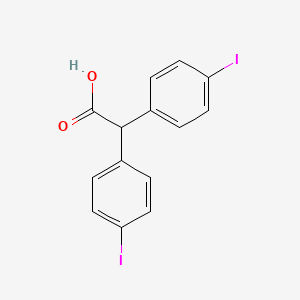
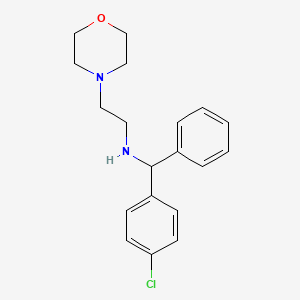


![(2-Benzoyloxycyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide](/img/structure/B13745212.png)
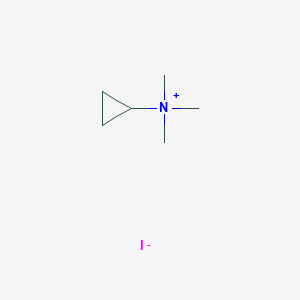
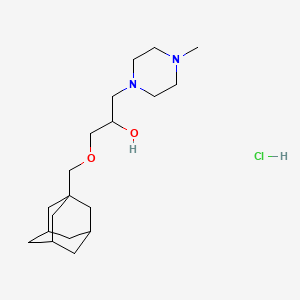
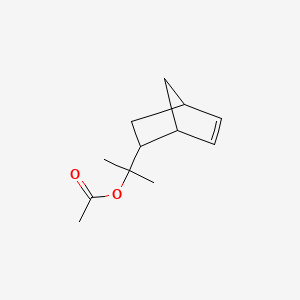

![4,12-Diazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-triene](/img/structure/B13745243.png)
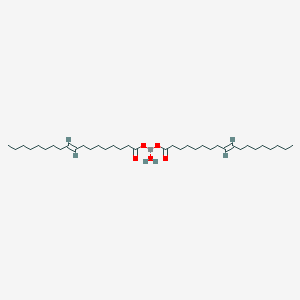
![4-Ethyl-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13745250.png)
